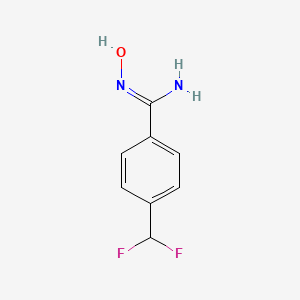
4-(Difluoromethyl)-N'-hydroxybenzene-1-carboximidamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Difluoromethyl)-N’-hydroxybenzene-1-carboximidamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-N’-hydroxybenzene-1-carboximidamide typically involves the introduction of the difluoromethyl group into the benzene ring. One common method is the difluoromethylation of aromatic compounds using difluoromethylation reagents. This process can be achieved through various methods, including electrophilic, nucleophilic, and radical difluoromethylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation reactions using commercially available difluoromethylation reagents. The process is optimized for high yield and purity, ensuring the compound’s suitability for further applications in research and industry .
化学反応の分析
Types of Reactions
4-(Difluoromethyl)-N’-hydroxybenzene-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The aromatic ring allows for substitution reactions, where different substituents can replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the aromatic ring .
科学的研究の応用
4-(Difluoromethyl)-N’-hydroxybenzene-1-carboximidamide has several scientific research applications, including:
作用機序
The mechanism of action of 4-(Difluoromethyl)-N’-hydroxybenzene-1-carboximidamide involves its interaction with molecular targets and pathways within biological systems. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with target proteins and enzymes. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Similar compounds include other difluoromethylated aromatic compounds, such as:
- 4-(Trifluoromethyl)-N’-hydroxybenzene-1-carboximidamide
- 4-(Difluoromethyl)-N’-methoxybenzene-1-carboximidamide
- 4-(Difluoromethyl)-N’-hydroxybenzene-1-carboxamide
Uniqueness
4-(Difluoromethyl)-N’-hydroxybenzene-1-carboximidamide is unique due to the presence of both the difluoromethyl and hydroxybenzene groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for various applications in research and industry .
生物活性
4-(Difluoromethyl)-N'-hydroxybenzene-1-carboximidamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The difluoromethyl group is known to enhance the lipophilicity and biological activity of compounds, making them more effective against various biological targets.
The biological activity of this compound can be attributed to its interaction with specific enzymes and receptors in biological systems. Recent studies have suggested its role as an inhibitor of histone deacetylase 6 (HDAC6), a target in cancer therapy. The difluoromethyl group enhances binding affinity and selectivity towards HDAC6 compared to other HDAC isoforms, making it a promising candidate for further research in oncology .
Antibacterial Activity
The compound has shown significant antibacterial properties, particularly against Mycobacterium smegmatis, which serves as a model organism for studying tuberculosis. The introduction of the difluoromethyl moiety has been linked to improved selectivity and potency, indicating its potential as a narrow-spectrum antibiotic .
Inhibition Studies
A series of studies have evaluated the inhibitory effects of this compound on various targets:
- HDAC6 Inhibition : The compound demonstrated IC50 values in the low nanomolar range against HDAC6, indicating strong inhibitory activity .
- Antibacterial Efficacy : The compound exhibited MIC values as low as 8 µg/mL against M. smegmatis, showcasing its potential as an antibacterial agent .
Structure-Activity Relationship (SAR)
The biological activity is influenced by the structural modifications around the difluoromethyl group:
- Lipophilicity : Enhanced lipophilicity due to the difluoromethyl group contributes to better membrane permeability and bioavailability .
- Hydrogen Bonding : The presence of hydroxyl groups allows for hydrogen bonding, which is crucial for binding interactions with biological targets .
Case Studies
特性
分子式 |
C8H8F2N2O |
|---|---|
分子量 |
186.16 g/mol |
IUPAC名 |
4-(difluoromethyl)-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C8H8F2N2O/c9-7(10)5-1-3-6(4-2-5)8(11)12-13/h1-4,7,13H,(H2,11,12) |
InChIキー |
PFSKKTMBYRTGCW-UHFFFAOYSA-N |
異性体SMILES |
C1=CC(=CC=C1C(F)F)/C(=N/O)/N |
正規SMILES |
C1=CC(=CC=C1C(F)F)C(=NO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















